molecular formula C19H22N2O4S B11602261 methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11602261
M. Wt: 374.5 g/mol
InChI Key: GJHBABPSLZQFJR-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective and anti-inflammatory effects . The compound’s structure allows it to bind to active sites of proteins, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-5-14-17(22)21-16(12-7-9-13(10-8-12)25-6-2)15(18(23)24-4)11(3)20-19(21)26-14/h7-10,14,16H,5-6H2,1-4H3

InChI Key

GJHBABPSLZQFJR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OCC

Origin of Product

United States

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